molecular formula C16H21N3O2S B3125617 4-amino-N-[4-(diethylamino)phenyl]benzenesulfonamide CAS No. 327069-63-6

4-amino-N-[4-(diethylamino)phenyl]benzenesulfonamide

Cat. No.: B3125617
CAS No.: 327069-63-6
M. Wt: 319.4 g/mol
InChI Key: MLJBRPLNMODUQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-amino-N-[4-(diethylamino)phenyl]benzenesulfonamide is a chemical compound of significant interest in medicinal chemistry and biochemical research. As a member of the benzenesulfonamide class, its core structure is recognized for potent inhibitory activity against various enzyme targets, particularly carbonic anhydrase (CA) isoforms . The benzenesulfonamide group acts as a zinc-binding function (ZBF) that coordinates with the zinc ion in the active site of carbonic anhydrases, a key mechanism for modulating the enzyme's activity . The specific structure of this compound, featuring a 4-(diethylamino)phenyl "tail," is designed following the "tail approach" in drug design. This strategy aims to enhance selectivity and affinity for specific CA isoforms by enabling additional interactions with hydrophobic and hydrophilic regions in the enzyme's active site cavity . This makes it a valuable tool for researchers developing isoform-selective inhibitors, which is a primary goal in creating therapeutics with reduced side effects . Beyond carbonic anhydrase research, benzenesulfonamide derivatives are extensively investigated for their broader potential in oncology. Related analogs have been identified as promising kinase inhibitors and are being studied for their cytotoxic effects and ability to inhibit cell proliferation in cancers such as glioblastoma (GBM) . This compound is provided for research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle all chemicals with appropriate safety precautions. For specific product information, including certificates of analysis, purity, and available quantities, please contact the supplier directly.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-N-[4-(diethylamino)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2S/c1-3-19(4-2)15-9-7-14(8-10-15)18-22(20,21)16-11-5-13(17)6-12-16/h5-12,18H,3-4,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLJBRPLNMODUQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-[4-(diethylamino)phenyl]benzenesulfonamide typically involves the reaction of 4-diethylaminobenzenesulfonyl chloride with 4-aminobenzenesulfonamide under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize impurities. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-amino-N-[4-(diethylamino)phenyl]benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

Medicinal Chemistry and Enzyme Inhibition

Carbonic Anhydrase Inhibition

Carbonic anhydrases are enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons, playing crucial roles in physiological processes. The compound has been identified as a potent inhibitor of various carbonic anhydrase isoforms, particularly CA IX, which is overexpressed in several cancers.

  • Study Findings : A study synthesized new thiazolone–benzenesulfonamides, including derivatives of 4-amino-N-[4-(diethylamino)phenyl]benzenesulfonamide. These compounds exhibited significant inhibitory effects on CA IX with IC50 values ranging from 10.93 to 25.06 nM, indicating their selectivity and potential as therapeutic agents against cancer .
  • Binding Affinity : The compound demonstrated a higher binding affinity for CA isoforms compared to other derivatives, suggesting its utility in targeting specific cancer types .

Anticancer Activity

The compound's anticancer properties have been extensively studied, particularly against breast cancer cell lines.

  • Cell Line Studies : In vitro studies evaluated the anti-proliferative activity of various derivatives against MDA-MB-231 (triple-negative breast cancer) and MCF-7 cell lines. Compounds exhibited significant inhibition with selectivity ratios favoring cancer cells over normal cells . For instance, some derivatives showed selectivity ratios between 5.5 to 17.5 times against breast cancer cell lines compared to normal cells.
  • Mechanism of Action : The mechanism involves the induction of apoptosis in cancer cells, evidenced by a substantial increase in annexin V-FITC positive apoptotic cells when treated with active compounds derived from this compound .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity, particularly against Gram-positive bacteria.

  • Inhibition Studies : Derivatives demonstrated significant antibacterial effects at concentrations around 50 μg/mL, with notable inhibition percentages against Staphylococcus aureus and Klebsiella pneumoniae . For example:
    • Compound 4e showed an inhibition rate of 80.69% against S. aureus.
    • Compounds 4g and 4h exhibited anti-biofilm activities with inhibition rates of 79.46% and 77.52%, respectively.

Pharmacokinetic Properties

Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies indicate that compounds derived from this compound possess favorable pharmacokinetic profiles, making them suitable candidates for further development in drug formulation .

Data Summary Table

ApplicationActivity TypeKey Findings
Carbonic AnhydraseEnzyme InhibitionIC50 values: 10.93–25.06 nM for CA IX
Anticancer ActivityCell ProliferationSignificant inhibition against MDA-MB-231 & MCF-7
Antimicrobial ActivityBacterial InhibitionUp to 80.69% inhibition against S. aureus
PharmacokineticsADMET ProfilesFavorable absorption and distribution properties

Case Studies

  • Inhibition Study on Breast Cancer Cells : A comprehensive study reported that compounds derived from this compound induced apoptosis in breast cancer cell lines with a notable increase in apoptotic markers compared to controls .
  • Antimicrobial Efficacy Against S. aureus : Another study highlighted the effectiveness of these compounds in inhibiting bacterial growth and biofilm formation, showcasing their potential use in treating infections caused by resistant strains .

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and physicochemical properties of sulfonamides are highly dependent on substituents attached to the sulfonamide nitrogen and the aromatic ring. Below is a detailed comparison with structurally analogous compounds:

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Biological Activity Key Findings References
Target Compound 4-amino-N-[4-(diethylamino)phenyl]benzenesulfonamide Potential antimicrobial/CAI activity Diethylamino group may improve lipophilicity and BBB permeability
4-Amino-N-(4-sulfamoylphenethyl)benzenesulfonamide (I) 4-sulfamoylphenethyl group at sulfonamide nitrogen Carbonic anhydrase inhibition (CAI) IC50 values comparable to acetazolamide (AAZ) in enzymatic assays
4-Amino-N-(pyrimidin-2-yl)benzenesulfonamide Pyrimidin-2-yl group at sulfonamide nitrogen Anticancer, antimicrobial Used in pyrrolo[2,3-d]pyrimidine derivatives for kinase inhibition
Sulfamethizole 5-methyl-1,3,4-thiadiazol-2-yl group at sulfonamide nitrogen Antibacterial Marketed antibiotic; impurity studies highlight synthesis challenges
Br-LED209 4-bromophenyl and 3-phenylthiourea substituents Anti-virulence (QseC inhibitor) Suppresses Salmonella Typhimurium virulence in macrophages
Ro-61-8048 3-nitrophenylthiazol-2-yl and 3,4-dimethoxy groups Kynurenine 3-monooxygenase (KMO) inhibition IC50 = 37 nM; enhances brain kynurenic acid levels in vivo
4-Amino-N-(4,5-dimethylisoxazol-3-yl)benzenesulfonamide 4,5-dimethylisoxazol-3-yl group at sulfonamide nitrogen Cytotoxic activity Melting point: 162–163°C; mass spec confirms molecular ion [M+Na]+ = 290.3
N-(4-bromophenyl)-4-(3-phenylthiourea)benzenesulfonamide 4-bromophenyl and thiourea moieties Anti-biofilm activity Synthesized via acylation/deacylation; targets bacterial signaling pathways

Key Insights from Comparative Analysis

Substituent Effects on Bioactivity: Electron-withdrawing groups (e.g., trifluoromethyl in 4-amino-N-[4-[2-fluoro-5-(trifluoromethyl)phenyl]-thiazol-2-yl]benzenesulfonamide) enhance enzyme inhibitory potency (IC50 = 19 nM for KMO) . Heterocyclic substituents (e.g., thiazolyl, isoxazolyl) improve target selectivity. For example, Sulfamethizole’s thiadiazole group confers antibacterial specificity .

Alkylamine chain length (e.g., ethyl vs. hexyl in alkylimino-substituted analogs) modulates solubility and binding kinetics .

Synthetic Challenges :

  • Impurities in Sulfamethizole synthesis arise from unreacted sulfonyl chloride intermediates, necessitating rigorous HPLC purification .
  • Multi-step syntheses (e.g., Br-LED209) require precise acylation/deacylation protocols to avoid byproducts .

Biological Activity

4-amino-N-[4-(diethylamino)phenyl]benzenesulfonamide, commonly referred to as a sulfonamide derivative, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a sulfonamide functional group attached to an aromatic system, which is known for its ability to interact with various biological targets. Its molecular formula is C₁₄H₁₈N₂O₂S, with a molecular weight of approximately 286.37 g/mol.

The biological activity of this compound primarily involves the inhibition of carbonic anhydrases (CAs), which are enzymes that catalyze the reversible hydration of carbon dioxide. This inhibition can disrupt cellular pH regulation and ion transport, leading to various therapeutic effects.

Enzyme Inhibition

Research indicates that sulfonamide derivatives can exhibit selective inhibition against different isoforms of carbonic anhydrases. For instance, studies have shown that certain derivatives display IC₅₀ values in the nanomolar range against CA IX, suggesting potent inhibitory activity .

Biological Activities

  • Anticancer Activity :
    • The compound has been evaluated for its anticancer properties, particularly against breast cancer cell lines such as MDA-MB-231 and MCF-7. In vitro studies revealed that it induces apoptosis in cancer cells, with significant increases in annexin V-FITC positive cells observed .
  • Antibacterial Properties :
    • The compound has demonstrated antibacterial activity against various strains, including Staphylococcus aureus and Klebsiella pneumoniae. Inhibition rates were reported at concentrations as low as 50 μg/mL .
  • Antifungal Activity :
    • Some studies indicate potential antifungal effects; however, specific data on efficacy against fungal strains remain limited and require further exploration .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of sulfonamide derivatives. Modifications to the diethylamino group and the sulfonamide moiety can significantly influence potency and selectivity.

Modification Effect on Activity
Diethylamino substitutionEnhances solubility and bioavailability
Aromatic ring alterationsAffects binding affinity to target enzymes
Sulfonamide group changesImpacts enzyme selectivity and inhibitory potency

Case Studies

  • Inhibition of Carbonic Anhydrase IX :
    • A study demonstrated that derivatives of this compound exhibited IC₅₀ values ranging from 10.93 to 25.06 nM against CA IX, indicating strong selectivity over CA II .
  • Apoptosis Induction in Cancer Cells :
    • Experimental data showed that compound 4e , a derivative of the parent compound, increased late apoptotic cell percentages from 0.18% to 22.04% in MDA-MB-231 cells when treated with specific concentrations .

Q & A

Basic: What are the established synthetic routes and characterization methods for 4-amino-N-[4-(diethylamino)phenyl]benzenesulfonamide?

Answer:
The synthesis typically involves coupling 4-aminobenzenesulfonyl chloride with 4-(diethylamino)aniline under controlled pH (7–9) in aqueous or mixed solvents (e.g., THF/H₂O). Key steps include:

  • Acylation : Substituted intermediates are generated via acetylation of the sulfonamide nitrogen (e.g., using acetic anhydride) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is used.
  • Characterization :
    • Spectroscopy : ¹H/¹³C NMR (to confirm substitution patterns), FT-IR (sulfonamide S=O stretch at ~1150–1350 cm⁻¹) .
    • Mass Spectrometry : ESI-MS or MALDI-TOF to verify molecular weight and fragmentation patterns.

Advanced: How can reaction conditions be optimized to enhance yield and regioselectivity for derivatives?

Answer:
Optimization involves:

  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) improve solubility of aromatic amines, while adding catalytic KI enhances coupling efficiency .
  • Temperature Control : Reactions at 0–5°C minimize side products (e.g., over-acylation).
  • Catalysis : Use of DMAP (4-dimethylaminopyridine) accelerates nucleophilic substitution .
  • Real-Time Monitoring : HPLC or TLC tracks reaction progress, enabling timely quenching.

Basic: Which spectroscopic techniques are critical for distinguishing structural isomers of this compound?

Answer:

  • NMR : ¹H NMR distinguishes substituents on the phenyl rings (e.g., diethylamino group protons at δ 1.1–1.3 ppm for CH₃ and δ 3.3–3.5 ppm for N-CH₂) .
  • X-ray Crystallography : Resolves ambiguities in regiochemistry; for example, C=O···H-N hydrogen bonds in crystal lattices confirm sulfonamide connectivity .
  • UV-Vis : Absorbance maxima shifts (e.g., 280–320 nm) indicate electronic effects of substituents.

Advanced: What computational strategies are used to predict biological activity and binding modes?

Answer:

  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts interactions with targets (e.g., carbonic anhydrase IX). The diethylamino group’s hydrophobicity enhances binding to enzyme pockets .
  • QSAR Modeling : Descriptors like logP, polar surface area, and H-bond donors correlate with antimicrobial activity (R² > 0.85 in validated models) .
  • MD Simulations : GROMACS assesses stability of ligand-receptor complexes over 100-ns trajectories.

Advanced: How to resolve contradictions between solubility data and bioactivity in different studies?

Answer:

  • Solubility Profiling : Use shake-flask method with buffered solutions (pH 1–7.4) and HPLC quantification. Note that protonation of the diethylamino group at acidic pH increases solubility but may reduce membrane permeability .
  • Bioactivity Context : Low solubility compounds may show false-negative results in aqueous assays; use DMSO stocks ≤1% (v/v) to avoid solvent interference .

Advanced: How to design derivatives for improved selectivity against off-target enzymes?

Answer:

  • Substituent Engineering : Introduce electron-withdrawing groups (e.g., -NO₂ at the para position) to modulate sulfonamide’s pKa and enhance target affinity .
  • Fragment-Based Design : Replace diethylamino with piperazine to balance hydrophobicity and hydrogen-bonding capacity .
  • Selectivity Screening : Profile against isoforms (e.g., carbonic anhydrase II vs. IX) using fluorometric activity assays .

Basic: What crystallographic parameters are critical for analyzing this compound’s solid-state structure?

Answer:

  • Unit Cell Dimensions : Monoclinic systems (e.g., space group P2₁/c) are common for sulfonamides .
  • Hydrogen Bonding : Measure S=O···H-N distances (typically 2.8–3.2 Å) and angles (>120°) to assess packing efficiency .
  • Thermal Motion : Anisotropic displacement parameters (ADPs) indicate conformational flexibility of the diethylamino group.

Advanced: How to investigate the compound’s mechanism in enzyme inhibition?

Answer:

  • Kinetic Assays : Use stopped-flow spectrophotometry to determine inhibition constants (Kᵢ). For carbonic anhydrase, monitor CO₂ hydration at 400 nm .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding enthalpy (ΔH) and entropy (ΔS) to differentiate competitive vs. non-competitive inhibition .
  • Mutagenesis Studies : Replace key residues (e.g., Thr199 in carbonic anhydrase) to identify critical interactions .

Advanced: How to perform structure-activity relationship (SAR) analysis for antimicrobial derivatives?

Answer:

  • Library Synthesis : Prepare 10–20 derivatives with varied substituents (e.g., halogens, alkyl chains) on the benzenesulfonamide core .
  • Bioactivity Testing : Use microdilution assays (MIC against S. aureus, E. coli).
  • Multivariate Analysis : PCA or PLS regression links electronic (Hammett σ) and steric (Taft Eₛ) parameters to activity trends .

Basic: What stability studies are required for long-term storage of this compound?

Answer:

  • Forced Degradation : Expose to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks. Monitor via HPLC for degradation products (e.g., hydrolysis of sulfonamide to sulfonic acid) .
  • Storage Recommendations : Lyophilized samples in amber vials under N₂ at –20°C show >95% stability over 12 months .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-amino-N-[4-(diethylamino)phenyl]benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
4-amino-N-[4-(diethylamino)phenyl]benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.